molecular formula C14H7ClF2N2O B611739 N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide CAS No. 1243310-20-4

N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide

Cat. No. B611739
M. Wt: 292.67
InChI Key: QDFPSPIHFOODSP-UHFFFAOYSA-N
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Description

“N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide” is a chemical compound with the molecular formula C13H9ClFNO. It has a molecular weight of 249.67 g/mol .


Molecular Structure Analysis

The molecular structure of “N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide” includes a benzamide group attached to a 3-chloro-2-fluorophenyl group . The InChI string representation of the molecule is InChI=1S/C13H9ClFNO/c14-10-7-4-8-11 (12 (10)15)16-13 (17)9-5-2-1-3-6-9/h1-8H, (H,16,17) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide” include a molecular weight of 249.67 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 249.0356698 g/mol . The topological polar surface area is 29.1 Ų .

Scientific Research Applications

  • Antagonistic Properties and Therapeutic Applications : A compound, 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, which is a NK1/NK2 antagonist, has applications in treating a range of disorders including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).

  • Crystal Structures and Conformations : The crystal structures of N-(arylsulfonyl)-4-fluorobenzamides have been described, providing insights into the conformation and orientation of aromatic rings in these molecules (Suchetan et al., 2016).

  • Anti-Inflammatory Activity : A study on derivatives of N-(3-chloro-4-fluorophenyl) compounds demonstrated significant anti-inflammatory activity, suggesting potential therapeutic applications for similar compounds (Sunder & Maleraju, 2013).

  • Antimicrobial Activity : Research into fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial activity against various bacterial and fungal strains, indicating potential use in antimicrobial treatments (Desai et al., 2013).

  • Photo-Degradation Studies : A pharmaceutical compound structurally similar to the compound was studied for its photo-degradation behavior, offering insights into the stability and degradation pathways of such compounds (Wu et al., 2007).

  • Synthesis and Pharmacokinetic Studies : Synthesis and computational pharmacokinetic studies of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives reveal insights into molecular properties and antimicrobial activities (Ahsan et al., 2016).

  • Medicinal Chemistry Synthetic Routes : A practical and efficient synthesis of a similar compound, N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, was developed, highlighting the importance of efficient synthesis in medicinal chemistry (Yoshida et al., 2014).

Future Directions

The future directions for “N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide” could involve further studies on its synthesis, chemical reactions, and potential applications. Similar compounds have been studied for their potential as EGFR inhibitors , which could suggest possible directions for future research.

properties

IUPAC Name

N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF2N2O/c15-11-2-1-3-12(13(11)17)19-14(20)9-4-8(7-18)5-10(16)6-9/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFPSPIHFOODSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)NC(=O)C2=CC(=CC(=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide

Citations

For This Compound
4
Citations
KJ Gregory, ED Nguyen, C Malosh… - ACS chemical …, 2014 - ACS Publications
A common metabotropic glutamate receptor 5 (mGlu 5 ) allosteric site is known to accommodate diverse chemotypes. However, the structural relationship between compounds from …
Number of citations: 45 pubs.acs.org
KJ Gregory, PJ Conn - Molecular Pharmacology, 2015 - ASPET
The metabotropic glutamate (mGlu) receptors are a group of eight family CG protein–coupled receptors that are expressed throughout the central nervous system (CNS) and periphery. …
Number of citations: 42 molpharm.aspetjournals.org
KJ Gregory, MJ Noetzel, JM Rook, PN Vinson… - Molecular …, 2012 - ASPET
Drug discovery programs increasingly are focusing on allosteric modulators as a means to modify the activity of G protein-coupled receptor (GPCR) targets. Allosteric binding sites are …
Number of citations: 77 molpharm.aspetjournals.org
K Sengmany, SD Hellyer, S Albold, T Wang, PJ Conn… - …, 2019 - Elsevier
Allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGlu 5 ) have been proposed as potential therapies for various CNS disorders. These ligands bind to sites …
Number of citations: 18 www.sciencedirect.com

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